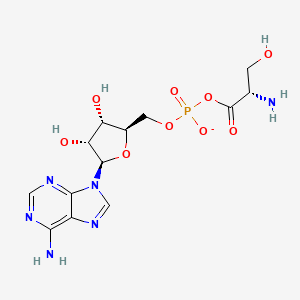
L-seryl-AMP(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-seryl-AMP(1-) is an organophosphate oxoanion obtained by removal of the proton from the phosphate group of L-seryl-AMP. It derives from an adenosine 5'-monophosphate. It is a conjugate base of a L-seryl-AMP.
Applications De Recherche Scientifique
Role in Enzymatic Reactions
L-Seryl-AMP(1-) serves as a substrate in various enzymatic processes, particularly those involving aminoacyl-tRNA synthetases. These enzymes are critical for protein synthesis as they catalyze the attachment of amino acids to their respective tRNA molecules. For example, studies have shown that the adenylation domains of certain enzymes, such as EntF and EntE from Escherichia coli, can form seryl-AMP and facilitate the transfer of the seryl moiety to carrier proteins (PCPs) .
Table 1: Enzymatic Activity of L-Seryl-AMP(1-)
| Enzyme | Substrate | Reaction Type | Rate (min^-1) |
|---|---|---|---|
| EntE | Serine | Serylation | 9 ± 1 |
| EntF C-A | Salicylate | Serylation | 2.3 ± 0.4 |
| EntF C-A | SrfB1 PCP | Serylation | 0.5 |
| EntF C-A | Ybt PCP1 | Serylation | 0.01 |
This table summarizes the rates at which different enzymes utilize L-Seryl-AMP(1-) in their respective reactions.
Implications in Therapeutic Research
The compound has also been investigated for its potential therapeutic applications. For instance, its involvement in amino acid metabolism can provide insights into metabolic disorders or diseases where amino acid utilization is disrupted. Additionally, L-Seryl-AMP(1-) may serve as a model compound for developing new drugs targeting specific metabolic pathways.
Applications in Synthetic Biology
In synthetic biology, L-Seryl-AMP(1-) is utilized to create novel proteins with specific functionalities through techniques such as site-specific incorporation of amino acids into proteins. This approach allows researchers to modify proteins for enhanced stability or activity, which is crucial for developing biocatalysts or therapeutic proteins .
Case Study: Protein Engineering with L-Seryl-AMP(1-)
A notable case study involves the engineering of ubiquitin conjugates using L-Seryl-AMP(1-). Researchers have successfully incorporated this compound into recombinant proteins to study post-translational modifications and their effects on protein function . This work highlights the versatility of L-Seryl-AMP(1-) in advancing our understanding of protein dynamics.
Analyse Des Réactions Chimiques
Adenylation Reaction Mechanism
Structural studies reveal key steps in adenylate formation (Figure 1):
Steps:
-
ATP Binding: ATP adopts a bent conformation, positioning the α-phosphate near serine’s carboxylate .
-
Nucleophilic Attack: Serine’s carboxylate attacks ATP’s α-phosphate, releasing pyrophosphate.
-
Stabilization: Mg2+ coordinates phosphate oxygens, lowering activation energy .
Key Features:
-
In-line displacement geometry ensures stereochemical fidelity .
-
Hydrophobic pocket in SerRS/EntF accommodates serine’s side chain .
Hydrolysis and Degradation
L-Seryl-AMP(1−) undergoes hydrolysis to regenerate AMP and serine:
Reaction:
L seryl AMP 1 +H2O→AMP+L serine
| Condition | Rate Constant (k) | Notes |
|---|---|---|
| pH 7.0, 25°C | 0.12 s−1 | Non-enzymatic hydrolysis . |
| With SerRS | 1.8 × 103 s−1 | Enzyme accelerates reaction . |
Enzymatic Interactions
L-Seryl-AMP(1−) interfaces with multiple enzymes:
Structural Insights
X-ray crystallography of SerRS complexes reveals:
Propriétés
Formule moléculaire |
C13H18N6O9P- |
|---|---|
Poids moléculaire |
433.29 g/mol |
Nom IUPAC |
[(2S)-2-amino-3-hydroxypropanoyl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C13H19N6O9P/c14-5(1-20)13(23)28-29(24,25)26-2-6-8(21)9(22)12(27-6)19-4-18-7-10(15)16-3-17-11(7)19/h3-6,8-9,12,20-22H,1-2,14H2,(H,24,25)(H2,15,16,17)/p-1/t5-,6+,8+,9+,12+/m0/s1 |
Clé InChI |
UVSYURUCZPPUQD-MACXSXHHSA-M |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OC(=O)[C@H](CO)N)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OC(=O)C(CO)N)O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















